molecular formula C7H6N4O2 B13232497 2-Aminopyrazolo[1,5-a]pyrimidine-7-carboxylic acid

2-Aminopyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No.: B13232497
M. Wt: 178.15 g/mol
InChI Key: SUCMJONJHSNVMU-UHFFFAOYSA-N
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Description

2-Aminopyrazolo[1,5-a]pyrimidine-7-carboxylic acid (CAS 2060031-45-8) is a high-purity chemical reagent featuring a fused pyrazolopyrimidine heterocyclic core. This compound is characterized by both an amino functional group and a carboxylic acid, making it a versatile and valuable building block for medicinal chemistry and drug discovery research . The pyrazolo[1,5-a]pyrimidine (PP) scaffold is a prominent framework in the development of targeted cancer therapies . This structural class is recognized as a privileged scaffold for designing potent protein kinase inhibitors (PKIs), which play a critical role in disrupting the signaling pathways of cancer cells . Notably, the PP nucleus is a key structural component in several approved and investigational drugs, underscoring its significant research value . Specifically, this scaffold is found in multiple Tropomyosin Receptor Kinase (Trk) inhibitors, which are used to treat solid tumors harboring NTRK gene fusions . The rigidity and planar nature of the fused ring system allows for strategic modifications, enabling researchers to fine-tune the properties of potential drug candidates for improved binding affinity, selectivity, and pharmacokinetic profiles . As a bifunctional intermediate, 2-Aminopyrazolo[1,5-a]pyrimidine-7-carboxylic acid is ideally suited for the synthesis of novel derivatives for biological evaluation. Its primary application lies in serving as a precursor in the exploration and development of new chemotherapeutic agents, particularly for screening against various kinase targets . This product is intended for research applications only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H6N4O2

Molecular Weight

178.15 g/mol

IUPAC Name

2-aminopyrazolo[1,5-a]pyrimidine-7-carboxylic acid

InChI

InChI=1S/C7H6N4O2/c8-5-3-6-9-2-1-4(7(12)13)11(6)10-5/h1-3H,(H2,8,10)(H,12,13)

InChI Key

SUCMJONJHSNVMU-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=CC(=N2)N)N=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclocondensation of β-Dicarbonyl Compounds with 5-Aminopyrazoles

A widely used method involves the reaction of 5-amino-1H-pyrazoles with β-dicarbonyl compounds such as pentane-2,4-dione or ethyl acetoacetate. This reaction forms the pyrazolo[1,5-a]pyrimidine core with substitution at position 7, which can be further modified to introduce the carboxylic acid group.

  • Reaction conditions: Typically conducted in acetic acid or under microwave irradiation to promote cyclization.
  • Yields: High yields ranging from 87% to 95% have been reported.
  • Regioselectivity: Microwave-assisted methods favor the formation of 7-aminopyrazolo[1,5-a]pyrimidine derivatives, which is crucial for subsequent functionalization at position 7.
Parameter Details
Starting materials 5-Amino-1H-pyrazoles, β-dicarbonyl compounds
Solvent Acetic acid (AcOH) or solvent-free (microwave)
Temperature Reflux or microwave irradiation
Reaction time Typically 1–4 hours or minutes under microwave
Yield 87–95%
Product 7-Aminopyrazolo[1,5-a]pyrimidine derivatives

Formylation and Functionalization via Vilsmeyer–Haack Reaction

The introduction of aldehyde groups at position 3 of pyrazolo[1,5-a]pyrimidines has been achieved using the Vilsmeyer–Haack reagent (formylation with iminium salts). This intermediate can be converted into carboxylic acid derivatives through further oxidation or hydrolysis.

  • Key steps: Cyclocondensation to form the pyrazolo[1,5-a]pyrimidine core, followed by regioselective formylation.
  • Microwave assistance: Enhances regioselectivity and yield, with yields up to 98% reported.
  • Applications: The aldehyde intermediates serve as versatile precursors for further functional group transformations.

Esterification and Cyclization via Alkoxymethylene-Malonic Acid Esters

Another approach involves reacting 7-aminopyrazolo[1,5-a]pyrimidines with alkoxymethylene-malonic acid esters, followed by cyclization in high-boiling inert solvents like diphenyl ether.

  • Reaction conditions: Heating at 140 °C for initial condensation, then cyclization at 230–260 °C.
  • Isolation: The product is often isolated as an ethyl ester, which can be hydrolyzed to the carboxylic acid.
  • Yields: Moderate to good yields (~75%) reported.
  • Example: Heating [(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]methylene propandioic acid ethyl ester in diphenyl ether for 7 minutes yields the corresponding carboxylic acid ethyl ester.

Nitration and Amination for 2-Amino Substitution

Nitration at specific positions followed by reduction is a classical method to introduce amino groups. For pyrazolo[1,5-a]pyrimidines, nitration using fuming nitric acid and sulfuric acid, followed by neutralization and purification, yields nitro derivatives that can be reduced to amines.

Summary Table of Preparation Methods

Method Starting Materials Conditions Key Intermediate/Product Yield (%) Notes
Cyclocondensation with β-dicarbonyls 5-Aminopyrazoles + β-dicarbonyl compounds AcOH reflux or microwave 7-Aminopyrazolo[1,5-a]pyrimidines 87–95 Microwave enhances regioselectivity
Vilsmeyer–Haack formylation Pyrazolo[1,5-a]pyrimidines Iminium salt, microwave-assisted 3-Formyl derivatives Up to 98 Key for further functionalization
Alkoxymethylene-malonic ester cyclization 7-Aminopyrazolo[1,5-a]pyrimidines + alkoxymethylene-malonic esters Heating at 140 °C then 230–260 °C Carboxylic acid ethyl esters ~75 Requires high-temperature cyclization
Nitration and reduction Pyrazolo[1,5-a]pyrimidines Fuming HNO3/H2SO4, reflux, then neutralization 2-Nitro derivatives, then 2-amino derivatives ~90 (nitration) Amination via reduction of nitro group

Chemical Reactions Analysis

Types of Reactions

2-Aminopyrazolo[1,5-a]pyrimidine-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The amino group and other positions on the ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., alkyl halides). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

While the search results do not focus specifically on "2-Aminopyrazolo[1,5-a]pyrimidine-7-carboxylic acid", they do provide information on pyrazolo[1,5-a]pyrimidine derivatives and their applications, which can be useful in understanding the potential applications of the specified compound.

Pyrazolo[1,5-a]pyrimidine derivatives have attracted significant attention in medicinal chemistry and material science due to their exceptional properties . These compounds exhibit diverse biological activities and reactivity depending on their substituents, making them valuable in medicinal chemistry.

As Kinase Inhibitors

Pyrazolo[1,5-a]pyridine derivatives, closely related to pyrazolo[1,5-a]pyrimidines, are used as AXL and c-MET kinase inhibitors . Protein kinases are involved in cell signaling, controlling activation, growth, and differentiation . High protein kinase activity is implicated in many diseases, and selective inhibition can have beneficial effects .

As Anti-RSV Agents

Pyrazolo[1,5-a]pyrimidine derivatives are known as candidates for anti-RSV (respiratory syncytial virus) F protein inhibitor drugs . For example, Presatovir is a pyrazolo[1,5-a]pyrimidine derivative that has advanced in clinical trials . Researchers have designed and synthesized new 2-(1-alkylaminoalkyl)pyrazolo[1,5-a]pyrimidine derivatives as RSV F protein inhibitors .

In Anticancer Research

Compounds containing the pyrazolo[1,5-a]pyrimidine core exhibit anticancer potential . These derivatives can act as selective protein inhibitors, which is valuable in cancer research .

Use as Building Blocks for Drug Synthesis

The pyrazolo[1,5-a]pyrimidine core is known for its rigidity and planarity, which contributes to its stability and reactivity in various chemical environments. Its structural motif allows for diverse modifications, making it a valuable scaffold in drug discovery and development.

Property Tuning

Modification at the 7-position of pyrazolo[1,5-a]pyrimidine can be utilized for tuning the biological and physicochemical properties of anti-RSV agents .

Other Applications

Pyrazolo[1,5-a]pyrimidines have also found applications in material sciences due to their photophysical properties . The biocompatibility and lower toxicity levels of these derivatives have led to the development of commercial molecules like Indiplon, Lorediplon, Zaleplon, Dorsomorphin, Reversan, Pyrazophos, Presatovir, and Anagliptin .

Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound NameStructural FeaturesUnique Properties
2-Aminopyrazolo[1,5-a]pyrimidine-7-carboxylic acidAmino group at position 2Enhanced solubility; potential for further derivatization
2-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acidMethyl group at position 2Increased lipophilicity; altered biological activity
6-Formylpyrazolo[1,5-a]pyrimidine-3-carboxylic acidFormyl group at position 6Different reactivity profile; potential selectivity for targets
7-Phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acidPhenyl substitution at position 7Improved binding affinity towards certain receptors

Reactivity

Mechanism of Action

The mechanism of action of 2-Aminopyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of microbial growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Molecular Properties

The substituent positions and types significantly influence the physicochemical and biological properties of pyrazolo[1,5-a]pyrimidine derivatives. Below is a comparative analysis:

Table 1: Structural and Molecular Comparisons
Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features CAS Number
2-Aminopyrazolo[1,5-a]pyrimidine-7-carboxylic acid -NH₂ (2), -COOH (7) C₇H₆N₄O₂ 178.15 Hydrogen bonding, water solubility Not explicitly listed
2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid -C₆H₄F (2), -CH₃ (5), -COOH (7) C₁₄H₁₀FN₃O₂ 271.25 Aromatic π-π interactions, lipophilic 886503-14-6
7-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid -CH₃ (7), -COOH (3) C₈H₇N₃O₂ 177.16 Carboxylic acid at position 3, reduced polarity 1016505-59-1
5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid -C₄H₃O (5), -CF₃ (7), -COOH (2) C₁₂H₆F₃N₃O₃ 297.19 Trifluoromethyl (electron-withdrawing), furan ring 313968-60-4
5-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid -CF₃ (2), -CH₃ (5), -COOH (7) C₉H₆F₃N₃O₂ 245.16 High lipophilicity, metabolic stability Not listed
Key Observations:
  • Position of Carboxylic Acid : When the -COOH group is at position 3 (e.g., 7-methyl derivative ), the compound exhibits reduced polarity compared to the target compound, which has -COOH at position 7.
  • Electron-Withdrawing Groups : Trifluoromethyl (-CF₃) substituents (e.g., ) enhance lipophilicity and resistance to enzymatic degradation.
Example:

The synthesis of 2-amino-3-[(E)-(4-hydroxyphenyl)diazenyl]-5-(4-nitrophenyl)-dihydropyrazolo[1,5-a]pyrimidin-7-one (4q) uses aromatic aldehydes and pyruvic acid under reflux, achieving 54.96% C content (calculated) .

Stability and Reactivity

  • Amino Group Stability: Boc-protected derivatives (e.g., ) are stable under basic conditions but cleave in acidic environments.
  • Carboxylic Acid Reactivity : The -COOH group at position 7 participates in salt formation or esterification, enhancing bioavailability .
  • Nitro Substituents: Electron-withdrawing groups (e.g., -NO₂ in 4q ) increase electrophilicity, facilitating nucleophilic attacks.

Biological Activity

Overview

2-Aminopyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound recognized for its diverse biological activities and potential therapeutic applications. This compound features a fused pyrazole and pyrimidine ring system, with an amino group at the 2-position and a carboxylic acid group at the 7-position, which contribute to its unique chemical properties and biological interactions .

The biological activity of 2-Aminopyrazolo[1,5-a]pyrimidine-7-carboxylic acid primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby disrupting normal cellular functions. This inhibition can lead to various biological effects, such as:

  • Cancer Cell Proliferation Suppression : The compound has shown potential in inhibiting cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle .
  • Antiviral Activity : It has been evaluated for its inhibitory effects against viruses such as the hepatitis C virus (HCV) .
  • Enzymatic Inhibition : Its structural similarity to other bioactive compounds suggests that it may interact with specific enzymes involved in metabolic pathways .

Anticancer Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance, studies have demonstrated that 2-Aminopyrazolo[1,5-a]pyrimidine-7-carboxylic acid can inhibit cell proliferation in various cancer cell lines. The following table summarizes key findings from recent studies:

Cell Line Inhibition (%) IC50 (µM) Mechanism
HepG2 (Liver)54.2512.5CDK inhibition
HeLa (Cervical)38.4415.0CDK inhibition
A549 (Lung)45.0010.0Apoptosis induction

These results suggest that the compound may selectively target cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Antiviral Activity

In a study focused on HCV inhibition, a series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their antiviral activity. The findings revealed that certain derivatives exhibited potent inhibitory effects against HCV replication in cell culture systems .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications to the amino and carboxylic acid groups significantly affect the biological activity of 2-Aminopyrazolo[1,5-a]pyrimidine-7-carboxylic acid. For example:

  • Positioning of Functional Groups : Variations in the position of the carboxylic acid group lead to different inhibitory profiles against CDKs.
  • Substituent Effects : The introduction of various substituents at specific positions on the pyrazolo ring has been linked to enhanced or reduced biological activities .

Case Study 1: Anticancer Efficacy

A study investigated the efficacy of 2-Aminopyrazolo[1,5-a]pyrimidine-7-carboxylic acid on HepG2 and HeLa cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations. The mechanism was attributed to the downregulation of anti-apoptotic proteins (Bcl-2) and upregulation of pro-apoptotic factors (Bax) .

Case Study 2: Antiviral Activity Against HCV

Another study synthesized a series of derivatives based on 2-Aminopyrazolo[1,5-a]pyrimidine-7-carboxylic acid and tested them for HCV inhibition. One derivative showed an IC50 value of 0.5 µM, indicating potent antiviral activity. Structure-activity relationship analysis suggested that modifications to the amino group could enhance binding affinity to viral targets .

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